

Unveiling the Pharmacological Profile of LDN-192960 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: LDN-192960 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-192960 hydrochloride is a potent, dual-inhibitor of Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2), two kinases implicated in cell cycle regulation and cancer progression. This technical guide provides a comprehensive overview of the pharmacological profile of LDN-192960, summarizing its inhibitory activity, selectivity, and cellular effects. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Introduction

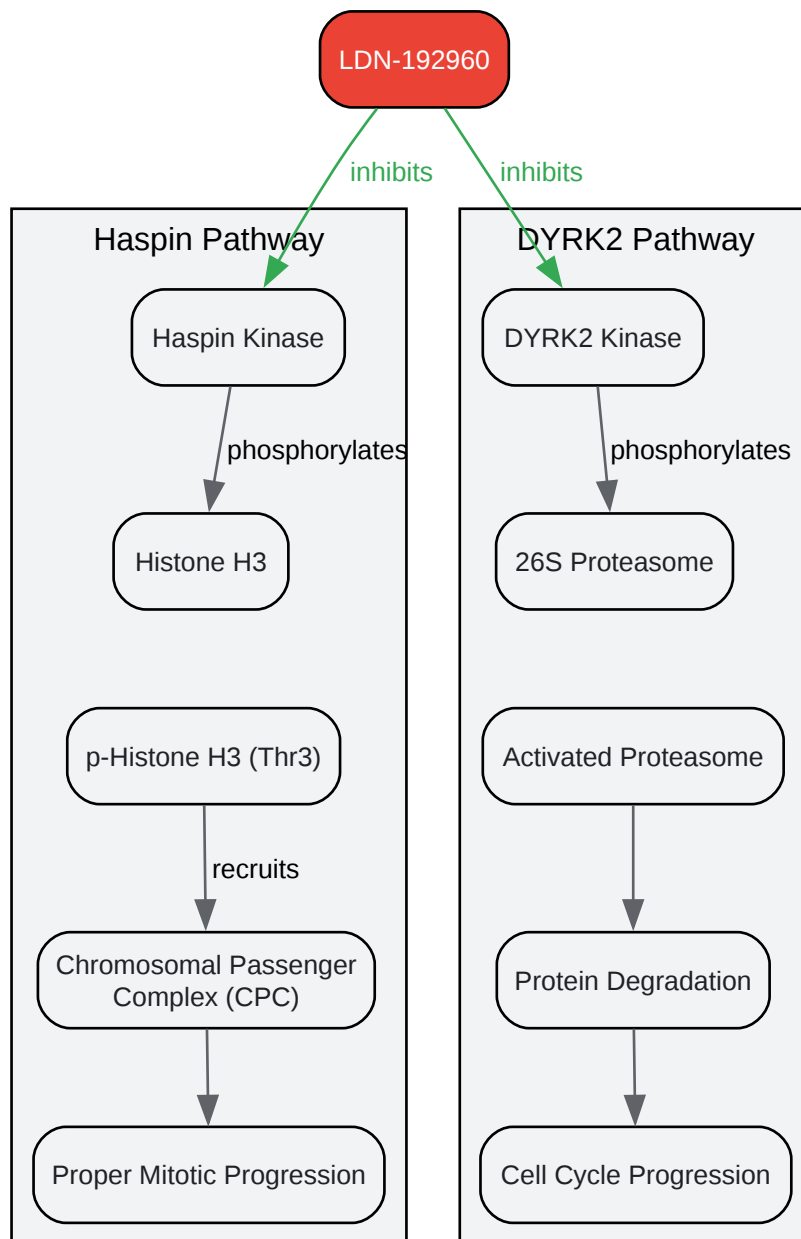
Haspin (Histone H3 associated protein kinase) and DYRK2 (Dual-specificity tyrosine-phosphorylation-regulated kinase 2) are emerging as critical regulators in various cellular processes, including mitosis and protein stability.[1] Haspin specifically phosphorylates Histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the chromosomal passenger complex and faithful chromosome segregation.[1] The DYRK family of kinases, related to the MAPK family, are involved in cell cycle control and proteasome regulation.[1] Dysregulation of both Haspin and DYRK2 has been linked to tumorigenesis, making them attractive targets for cancer therapy.[1][2] LDN-192960 has been identified as a potent dual inhibitor of both Haspin and DYRK2, demonstrating potential therapeutic utility in treating cancer.[1]

Mechanism of Action

LDN-192960 is an acridine-orange derivative that functions as an ATP-competitive inhibitor of Haspin and DYRK2.[3] Structural studies have shown that LDN-192960 binds to the ATP-binding pocket of DYRK2.[3] This binding is characterized by multiple hydrophobic interactions and a hydrogen bond formed between one of the methoxy groups of LDN-192960 and the main chain amide group of Leu304 in DYRK2.[3] This interaction blocks the kinase activity, thereby inhibiting the phosphorylation of their respective substrates.

Signaling Pathway of Haspin and DYRK2 Inhibition by LDN-192960

Mechanism of Action of LDN-192960



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Caption: LDN-192960 inhibits Haspin and DYRK2 kinase activity.

Quantitative Data

The inhibitory activity of LDN-192960 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

Table 1: In Vitro Inhibitory Activity of LDN-192960

Target	IC50 (nM)	Assay Conditions	Reference
Haspin	10	In vitro kinase assay	[4][5]
DYRK2	48	In vitro kinase assay	[4][5]
DYRK2	13	In vitro kinase assay (50 μ M ATP)	[3]
DYRK1A	100	In vitro kinase assay	[5][6]
DYRK3	19	In vitro kinase assay	[5][6]
CLK1	210	In vitro kinase assay	[5][6]
PIM1	720	In vitro kinase assay	[5][7]

Table 2: Cellular Activity of LDN-192960

Effect	EC50 (μ M)	Cell Line	Conditions	Reference
Reduction of p-Thr3H3 levels	1.17	HeLa	Overexpressing Haspin, 2-hour treatment	[5][8]
Reduction of p-Thr3H3 levels (mitotic)	0.02	HeLa	Synchronized in mitosis with nocodazole and MG132, 1-hour incubation	[5][6]

Experimental Protocols

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is based on the high-throughput screening assay used to identify LDN-192960 as a Haspin inhibitor.[1]

Objective: To determine the in vitro inhibitory activity of LDN-192960 against Haspin kinase.

Materials:

- MBP-Haspin (Maltose-Binding Protein tagged Haspin)
- Biotinylated Histone H3 (1-21) peptide substrate
- ATP (Adenosine triphosphate)
- **LDN-192960 hydrochloride**
- Assay Buffer: 50 mM Tris (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35
- Stop Solution: 50 mM EDTA
- Detection Reagents: Europium-labeled anti-Histone H3T3ph antibody, Streptavidin-APC
- Proxiplate 384 Plus white assay plates

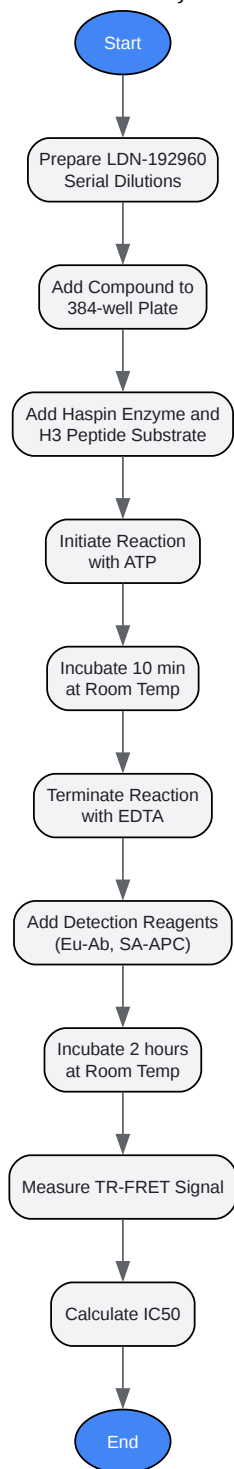
Procedure:

- Prepare serial dilutions of LDN-192960 in the assay buffer.
- Add 2 µL of the compound solutions to the wells of a 384-well plate.
- Add 3 µL of a solution containing 0.17 nM MBP-Haspin and 0.33 µM biotinylated H3(1-21) peptide to each well.[4] The final concentration of the enzyme will be 0.05 nM and the peptide 0.1 µM.[4]
- Initiate the kinase reaction by adding 5 µL of 400 µM ATP to each well (final concentration of 200 µM).[4]
- Incubate the reaction mixture for 10 minutes at room temperature.[4]
- Terminate the reaction by adding 10 µL of Stop Solution.[4]

- Add 10 μ L of detection reagents containing 2 nM Europium-labeled anti-Histone H3T3ph antibody and 40 nM Streptavidin-APC.[\[4\]](#)
- Incubate for 2 hours at room temperature.[\[4\]](#)
- Measure the TR-FRET signal using a suitable plate reader.
- Calculate the IC50 values from the dose-response curves.

Workflow for In Vitro TR-FRET Kinase Assay

TR-FRET Kinase Assay Workflow



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Caption: Workflow of the in vitro TR-FRET kinase assay.

Cellular Assay for Haspin Inhibition

Objective: To determine the cellular potency of LDN-192960 in inhibiting Haspin activity by measuring the levels of phosphorylated Histone H3 at Threonine 3 (p-Thr3H3).

Materials:

- HeLa cells
- **LDN-192960 hydrochloride**
- Nocodazole (for mitotic arrest)
- MG132 (proteasome inhibitor)
- Cell lysis buffer
- Antibodies: anti-p-Thr3H3, loading control (e.g., anti-Actin or anti-Tubulin)
- Western blot reagents and equipment

Procedure:

- Seed HeLa cells in appropriate culture plates.
- For mitotic arrest, treat cells with nocodazole and MG132 for a specified time.
- Treat the cells with varying concentrations of LDN-192960 for 1-2 hours.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Lyse the cells and collect the protein extracts.
- Determine protein concentration using a standard method (e.g., BCA assay).
- Perform Western blotting using anti-p-Thr3H3 and a loading control antibody.
- Quantify the band intensities and normalize the p-Thr3H3 signal to the loading control.
- Calculate the EC50 value from the dose-response curve.

Selectivity Profile

LDN-192960 exhibits selectivity for Haspin and DYRK family kinases over a panel of other kinases.[7] At a concentration of 10 μ M, it potently inhibits only five kinases with IC50 values below 1 μ M: DYRK2, DYRK3, DYRK1A, CLK1, and PIM1.[5][6] It shows significantly less activity against other kinases such as TRKB, ROS, HIPK1, and HIPK2.[7]

In Vivo Studies

In vivo studies have demonstrated the anti-tumor activity of LDN-192960. In a mouse xenograft model of multiple myeloma, administration of LDN-192960 phenocopied the effects of genetic depletion of DYRK2, leading to an alleviation of the disease.[3] Similarly, it has shown efficacy in models of triple-negative breast cancer.[2]

Conclusion

LDN-192960 hydrochloride is a valuable research tool for studying the cellular functions of Haspin and DYRK2 kinases. Its potent dual inhibitory activity and demonstrated in vivo efficacy suggest its potential as a therapeutic agent for the treatment of cancers that are dependent on the activity of these kinases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic applications of LDN-192960.

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